(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride
Description
(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride is a chiral isoindole-1,3-dione derivative characterized by a morpholine ring substituted with a methyl group at the 4-position and a methylene bridge connecting the morpholine to the isoindole core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-[[(3R)-4-methylmorpholin-3-yl]methyl]isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18;/h2-5,10H,6-9H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOBLATZXCATJV-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@H]1CN2C(=O)C3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride typically involves the reaction of isoindole derivatives with morpholine derivatives under specific conditions. The reaction might require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of reduced isoindole derivatives.
Substitution: The compound might participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce reduced isoindole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be used to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, isoindole derivatives are often explored for their potential as drugs, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoindole-1,3-dione Derivatives
Physicochemical Properties
Table 2: Spectral and Physical Property Comparison
Biological Activity
(R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H16N2O3
- Molecular Weight : 260.29 g/mol
- CAS Number : 2331211-38-0
The biological activity of this compound has been linked to its interaction with various biological targets. The compound is believed to exhibit activity through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes critical for cellular processes, such as IMP dehydrogenase (IMPDH), which is involved in guanine nucleotide synthesis necessary for viral replication .
- Antiviral Properties : Research indicates that derivatives of isoindole compounds can possess antiviral properties, affecting viruses like the canine distemper virus and potentially other RNA viruses .
Biological Activity and Case Studies
Several studies have investigated the biological activity of isoindole derivatives, including this compound. Below are key findings from relevant research:
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the morpholine ring and isoindole structure can significantly affect potency and selectivity against various biological targets. For instance:
- Substituents on the morpholine ring can enhance binding affinity to target enzymes.
- The isoindole scaffold has been associated with diverse pharmacological activities due to its ability to interact with multiple receptors and enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
